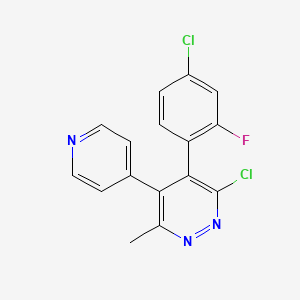
3-Chloro-4-(4-chloro-2-fluorophenyl)-6-methyl-5-(pyridin-4-yl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-(4-chloro-2-fluorophenyl)-6-methyl-5-(pyridin-4-yl)pyridazine is a complex organic compound that belongs to the pyridazine family This compound is characterized by its unique structure, which includes multiple halogen atoms and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(4-chloro-2-fluorophenyl)-6-methyl-5-(pyridin-4-yl)pyridazine typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-2-fluoroaniline with 3,6-dichloropyridazine under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Chloro-4-(4-chloro-2-fluorophenyl)-6-methyl-5-(pyridin-4-yl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced derivatives with fewer halogen atoms.
Substitution: Formation of new compounds with substituted functional groups.
科学的研究の応用
3-Chloro-4-(4-chloro-2-fluorophenyl)-6-methyl-5-(pyridin-4-yl)pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用機序
The mechanism of action of 3-Chloro-4-(4-chloro-2-fluorophenyl)-6-methyl-5-(pyridin-4-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Chloro-2-fluorophenyl derivatives: Compounds with similar halogenated phenyl groups.
Pyridazine derivatives: Compounds with the pyridazine ring structure.
Uniqueness
3-Chloro-4-(4-chloro-2-fluorophenyl)-6-methyl-5-(pyridin-4-yl)pyridazine stands out due to its unique combination of halogen atoms and the pyridine ring, which imparts distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound in various research fields.
特性
分子式 |
C16H10Cl2FN3 |
|---|---|
分子量 |
334.2 g/mol |
IUPAC名 |
3-chloro-4-(4-chloro-2-fluorophenyl)-6-methyl-5-pyridin-4-ylpyridazine |
InChI |
InChI=1S/C16H10Cl2FN3/c1-9-14(10-4-6-20-7-5-10)15(16(18)22-21-9)12-3-2-11(17)8-13(12)19/h2-8H,1H3 |
InChIキー |
QCOWGFORKQKBSI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(N=N1)Cl)C2=C(C=C(C=C2)Cl)F)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


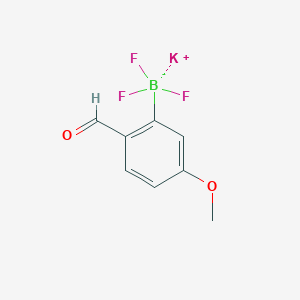
![tert-butyl N-{[5-(bromomethyl)-2-oxabicyclo[3.1.1]heptan-1-yl]methyl}carbamate](/img/structure/B13462227.png)
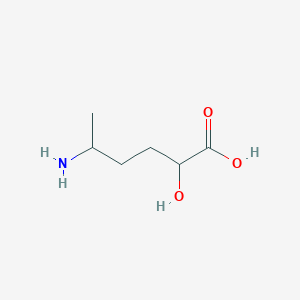
![1-methyl-N-[1-(4-{9-[(2,2,2-trifluoroethyl)carbamoyl]-9H-fluoren-9-yl}butyl)piperidin-4-yl]-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxamide](/img/structure/B13462251.png)
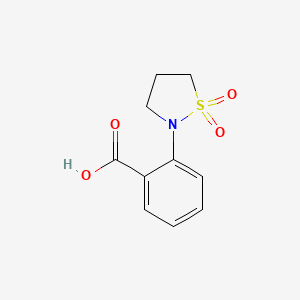
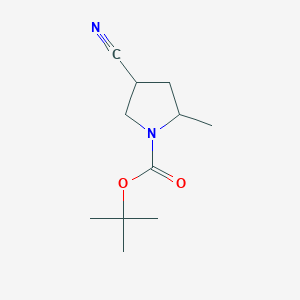
amino}-2-(2-fluorophenyl)aceticacid](/img/structure/B13462278.png)

amino}-5-methylhexanoic acid](/img/structure/B13462290.png)
![methyl 4-amino-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate hydrochloride](/img/structure/B13462306.png)
![ethyl 4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B13462309.png)


![tert-butyl 2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate](/img/structure/B13462320.png)
